molecular formula C22H17FN2O7 B3885413 (E)-4-{(1,3-benzodioxol-5-ylmethyl)[1-(4-fluorophenyl)-2,5-dioxotetrahydro-1H-pyrrol-3-yl]amino}-4-oxo-2-butenoic acid

(E)-4-{(1,3-benzodioxol-5-ylmethyl)[1-(4-fluorophenyl)-2,5-dioxotetrahydro-1H-pyrrol-3-yl]amino}-4-oxo-2-butenoic acid

Cat. No.: B3885413
M. Wt: 440.4 g/mol
InChI Key: IDMQRVXGXLPBMG-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-4-{(1,3-benzodioxol-5-ylmethyl)[1-(4-fluorophenyl)-2,5-dioxotetrahydro-1H-pyrrol-3-yl]amino}-4-oxo-2-butenoic acid is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a benzodioxole moiety, a fluorophenyl group, and a pyrrolidine ring, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-{(1,3-benzodioxol-5-ylmethyl)[1-(4-fluorophenyl)-2,5-dioxotetrahydro-1H-pyrrol-3-yl]amino}-4-oxo-2-butenoic acid typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the benzodioxole moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Introduction of the fluorophenyl group: This step often involves a nucleophilic aromatic substitution reaction using a fluorinated benzene derivative.

    Construction of the pyrrolidine ring: This can be synthesized via a cyclization reaction involving an amine and a diketone.

    Formation of the final product: The final step involves the condensation of the intermediate compounds to form the desired this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

(E)-4-{(1,3-benzodioxol-5-ylmethyl)[1-(4-fluorophenyl)-2,5-dioxotetrahydro-1H-pyrrol-3-yl]amino}-4-oxo-2-butenoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield the corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzodioxole and fluorophenyl moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., Br2, Cl2) or nucleophiles (e.g., NaOH, NH3) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may serve as a probe to study biological processes involving its molecular targets.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific pathways.

    Industry: The compound can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of (E)-4-{(1,3-benzodioxol-5-ylmethyl)[1-(4-fluorophenyl)-2,5-dioxotetrahydro-1H-pyrrol-3-yl]amino}-4-oxo-2-butenoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, it may bind to a receptor and modulate its activity, thereby influencing signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-4-{(1,3-benzodioxol-5-ylmethyl)[1-(4-fluorophenyl)-2,5-dioxotetrahydro-1H-pyrrol-3-yl]amino}-4-oxo-2-butenoic acid is unique due to its combination of a benzodioxole moiety, a fluorophenyl group, and a pyrrolidine ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

(E)-4-[1,3-benzodioxol-5-ylmethyl-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]amino]-4-oxobut-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17FN2O7/c23-14-2-4-15(5-3-14)25-20(27)10-16(22(25)30)24(19(26)7-8-21(28)29)11-13-1-6-17-18(9-13)32-12-31-17/h1-9,16H,10-12H2,(H,28,29)/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDMQRVXGXLPBMG-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N(C1=O)C2=CC=C(C=C2)F)N(CC3=CC4=C(C=C3)OCO4)C(=O)C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(C(=O)N(C1=O)C2=CC=C(C=C2)F)N(CC3=CC4=C(C=C3)OCO4)C(=O)/C=C/C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17FN2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(E)-4-{(1,3-benzodioxol-5-ylmethyl)[1-(4-fluorophenyl)-2,5-dioxotetrahydro-1H-pyrrol-3-yl]amino}-4-oxo-2-butenoic acid
Reactant of Route 2
(E)-4-{(1,3-benzodioxol-5-ylmethyl)[1-(4-fluorophenyl)-2,5-dioxotetrahydro-1H-pyrrol-3-yl]amino}-4-oxo-2-butenoic acid
Reactant of Route 3
Reactant of Route 3
(E)-4-{(1,3-benzodioxol-5-ylmethyl)[1-(4-fluorophenyl)-2,5-dioxotetrahydro-1H-pyrrol-3-yl]amino}-4-oxo-2-butenoic acid
Reactant of Route 4
(E)-4-{(1,3-benzodioxol-5-ylmethyl)[1-(4-fluorophenyl)-2,5-dioxotetrahydro-1H-pyrrol-3-yl]amino}-4-oxo-2-butenoic acid
Reactant of Route 5
Reactant of Route 5
(E)-4-{(1,3-benzodioxol-5-ylmethyl)[1-(4-fluorophenyl)-2,5-dioxotetrahydro-1H-pyrrol-3-yl]amino}-4-oxo-2-butenoic acid
Reactant of Route 6
Reactant of Route 6
(E)-4-{(1,3-benzodioxol-5-ylmethyl)[1-(4-fluorophenyl)-2,5-dioxotetrahydro-1H-pyrrol-3-yl]amino}-4-oxo-2-butenoic acid

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